tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate is a chemical compound characterized by its unique oxazolidine structure, which includes a tert-butyl group. This compound is classified under the category of oxazolidine derivatives and is primarily utilized in organic synthesis and pharmaceutical research. The compound's chemical formula is , and it has a molecular weight of 229.23 g/mol. Its CAS number is 86409-29-2, indicating its distinct identity in chemical databases .
The synthesis of tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate typically involves the reaction of tert-butyl esters with oxazolidine derivatives. A common method includes:
The reaction conditions can be optimized for yield and purity, including temperature control and reaction time adjustments. Additionally, modern synthetic methods may utilize continuous flow microreactor systems to enhance scalability and efficiency in industrial settings.
The molecular structure of tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate features:
The structure can be represented by its SMILES notation: CC(C)(C)OC(=O)CC[C@@H]1NC(=O)OC1=O
.
tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate can participate in various chemical reactions:
The reactivity of this compound can be attributed to the presence of multiple functional groups that allow it to engage in diverse chemical transformations, making it a versatile intermediate in organic synthesis.
The mechanism of action for tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate typically involves:
Data on specific targets or pathways affected by this compound are still under investigation, emphasizing its potential in medicinal chemistry.
Relevant data regarding melting points or specific densities were not available in the reviewed sources but are essential for practical applications .
tert-Butyl (S)-2,5-Dioxooxazolidine-4-acetate has several scientific uses:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its significance in advancing both fields.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7